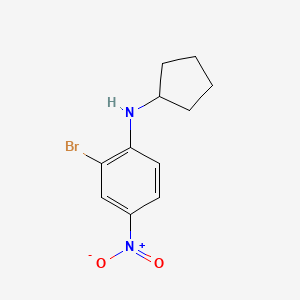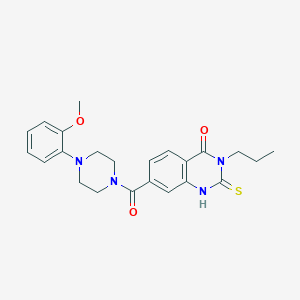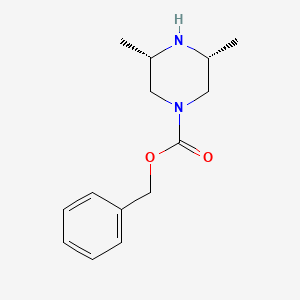
ethyl 5-(3-(4-benzoylpiperazin-1-yl)-2-hydroxypropoxy)-1,2-dimethyl-1H-indole-3-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(3-(4-benzoylpiperazin-1-yl)-2-hydroxypropoxy)-1,2-dimethyl-1H-indole-3-carboxylate hydrochloride is a complex organic compound with diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its potential use in drug development, neurobiology studies, and cancer therapies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core structure. The indole ring is then functionalized with various substituents, including the hydroxypropoxy group and the piperazine ring. The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and controlled conditions to ensure consistency and purity. The process would involve careful monitoring of reaction parameters such as temperature, pressure, and pH to optimize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new drugs and chemical products.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor agonist or antagonist, or modulate signaling pathways involved in disease processes. The exact mechanism would depend on the specific application and target of the compound.
Comparison with Similar Compounds
This compound is unique in its structure and potential applications compared to similar compounds. Some similar compounds include:
Ethyl 5-(3-(4-benzoylpiperazin-1-yl)-2-hydroxypropoxy)-1H-indole-3-carboxylate: Similar structure but without the dimethyl group.
Ethyl 5-(3-(4-benzoylpiperazin-1-yl)-2-hydroxypropoxy)-1H-indole-3-carboxylate hydrochloride: Similar structure but without the methyl group at the 1-position of the indole ring.
These compounds may have different biological activities and applications based on their structural differences.
Properties
IUPAC Name |
ethyl 5-[3-(4-benzoylpiperazin-1-yl)-2-hydroxypropoxy]-1,2-dimethylindole-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3O5.ClH/c1-4-34-27(33)25-19(2)28(3)24-11-10-22(16-23(24)25)35-18-21(31)17-29-12-14-30(15-13-29)26(32)20-8-6-5-7-9-20;/h5-11,16,21,31H,4,12-15,17-18H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIHUCZZJLPNIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CN3CCN(CC3)C(=O)C4=CC=CC=C4)O)C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34ClN3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[3,5-Bis(trifluoromethyl)anilino]-1,1,1-trifluoro-3-penten-2-one](/img/structure/B2355217.png)
![N-[(2-cyanopyridin-3-yl)sulfonyl]-4-(1H-indol-3-yl)butanamide](/img/structure/B2355219.png)
![3-(3-fluorophenyl)-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyridazine](/img/structure/B2355220.png)

![5-chloro-2-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2355223.png)

![4-fluoro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2355225.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propoxybenzenesulfonamide](/img/structure/B2355226.png)

![2-[(2-Methylbenzyl)amino]-2-oxoethyl 4-tert-butylbenzoate](/img/structure/B2355230.png)
![6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2355233.png)
![4-Chloro-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B2355234.png)
![[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2355235.png)

